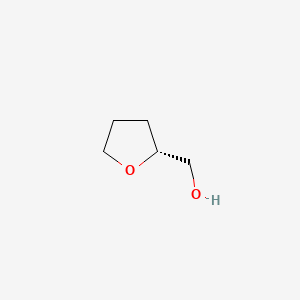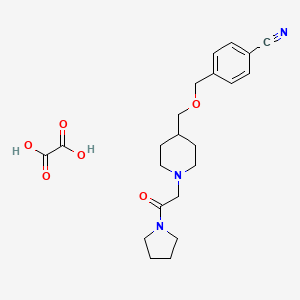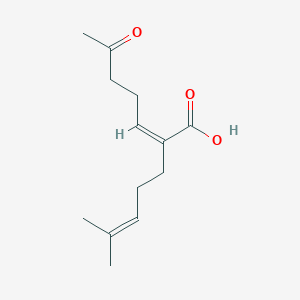
(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid, also known as Methyl jasmonate (MJ), is a plant-derived organic compound that is commonly found in jasmine oil. It is a potent signaling molecule that has been extensively studied for its various biological activities.
Wirkmechanismus
(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate exerts its effects through the jasmonate signaling pathway, which is a complex network of proteins and enzymes that regulate various biological processes in plants. In animals, this compound jasmonate has been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in regulating lipid metabolism and inflammation. This compound jasmonate has also been found to inhibit the activity of various enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound jasmonate has been found to have various biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS), which play a key role in the regulation of various cellular processes. This compound jasmonate has also been found to modulate the expression of various genes involved in lipid metabolism, inflammation, and apoptosis. In addition, it has been found to have anti-oxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, this compound jasmonate has some limitations for lab experiments. It is a volatile compound that can evaporate quickly, making it difficult to handle. In addition, it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate. One area of research is the development of this compound jasmonate-based therapies for cancer and inflammatory diseases. Another area of research is the identification of new targets and pathways regulated by this compound jasmonate. In addition, there is a need for further studies to elucidate the mechanisms of action of this compound jasmonate and its effects on cellular processes. Finally, there is a need for the development of new methods for the synthesis and delivery of this compound jasmonate for use in various applications.
Synthesemethoden
(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate can be synthesized by the reaction of jasmonic acid with methanol in the presence of a catalyst. Jasmonic acid is obtained from the hydrolysis of jasmonate esters, which are naturally occurring in plants. The reaction is typically carried out under reflux conditions with a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified by distillation or column chromatography.
Wissenschaftliche Forschungsanwendungen
(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate has been widely studied for its various biological activities. It is known to play a key role in plant defense mechanisms against herbivores and pathogens. In addition, it has also been found to have anti-cancer, anti-inflammatory, and anti-oxidant properties. This compound jasmonate has been extensively studied for its potential use in cancer therapy, as it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been found to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Eigenschaften
IUPAC Name |
(Z)-2-(4-methylpent-3-enyl)-6-oxohept-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-10(2)6-4-8-12(13(15)16)9-5-7-11(3)14/h6,9H,4-5,7-8H2,1-3H3,(H,15,16)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLQJNOTGYJCQZ-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=O)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CCC(=O)C)/C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(benzylamino)-1,3-dimethyl-5-(naphthalen-1-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
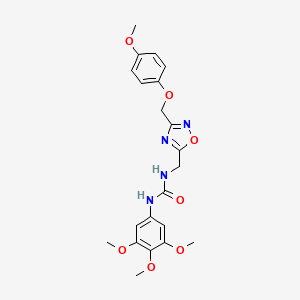
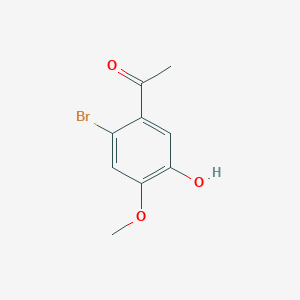
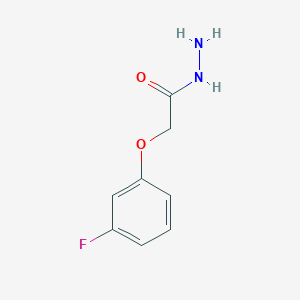
![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2664689.png)
![2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2664690.png)
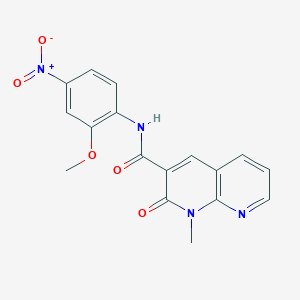
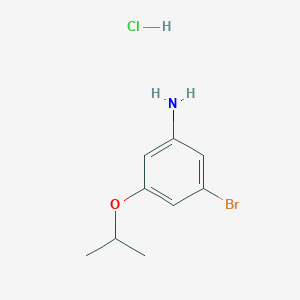
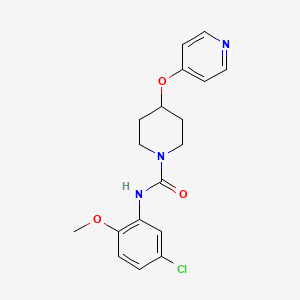

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2664696.png)
